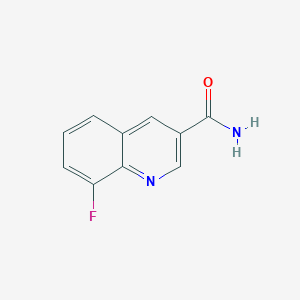

8-Fluoroquinoline-3-carboxamide

説明

8-Fluoroquinoline-3-carboxamide is a chemical compound with the empirical formula C9H6FN and a molecular weight of 147.15 g/mol . It belongs to the class of quinoline derivatives and contains a fluorine atom at the 8th position of the quinoline ring .

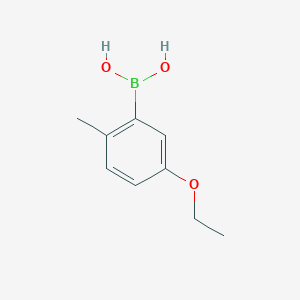

Molecular Structure Analysis

The molecular structure of 8-Fluoroquinoline-3-carboxamide consists of a quinoline ring with a carboxamide group attached at the 3rd position. The fluorine atom is located at the 8th position on the quinoline ring . The 3D representation of the compound can be visualized using molecular modeling software.

Chemical Reactions Analysis

While specific chemical reactions involving 8-Fluoroquinoline-3-carboxamide are not explicitly documented, it likely participates in amidation reactions. Amidation involves the conversion of a carboxylic acid to an amide by reacting it with an amine or ammonia. Further studies would be necessary to explore its reactivity and potential applications .

Physical And Chemical Properties Analysis

科学的研究の応用

Scientific Research Applications of 8-Fluoroquinoline-3-carboxamide

NK-3 Receptor Ligands for Medical Imaging Studies Fluoroiodo-2-phenylquinoline-4-carboxamides, structurally similar to 8-Fluoroquinoline-3-carboxamide, have been developed as NK-3 ligands. These are intended for use in radioligands suitable for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) studies, with synthesis involving metalation directed by a fluorine atom for iodination of the quinoline ring (Bennacef et al., 2004).

Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibitors A series of quinoline-8-carboxamides, which potentially includes derivatives of 8-Fluoroquinoline-3-carboxamide, have been designed as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). This enzyme is a significant target in drug design, with inhibitors having a variety of therapeutic activities. The synthesis of these compounds involves Pd-catalyzed couplings to introduce diversity in the final step, and they exhibit significant potency against human recombinant PARP-1 (Lord et al., 2009).

Cross-Hybridization in Double Helical Dimers Oligoamides of 8-chloroquinoline, closely related to 8-Fluoroquinoline-3-carboxamide, have been synthesized and shown to assemble into double helical dimers. They undergo cross-hybridization with 8-fluoroquinoline oligoamide analogues. This research indicates potential applications in the field of molecular self-assembly and nanotechnology (Gan et al., 2010).

Fluorescent Probes for Zinc Ion Determination Derivatives of 8-amidoquinoline, which may include 8-Fluoroquinoline-3-carboxamide, have been explored as functional receptors for zinc ions. These derivatives are important due to their fast reactivity, good selectivity, and bio-compatibility, especially for biological applications. Their use as fluorescent sensors in environmental and biological contexts shows promise (Mohamad et al., 2021).

Antitumor Agents DNA-Intercalating Ligands

Phenylquinoline-8-carboxamides, which may involve modifications of 8-Fluoroquinoline-3-carboxamide, have been synthesized and evaluated as antitumor agents. These compounds demonstrate a potential for intercalative binding with DNA, offering insights into their utility as antitumor drugs (Atwell et al., 1988).

Safety And Hazards

特性

IUPAC Name |

8-fluoroquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O/c11-8-3-1-2-6-4-7(10(12)14)5-13-9(6)8/h1-5H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHKIYTZHVIMBGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Fluoroquinoline-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1446334.png)

![Benzoic acid, 4-[[(6-ethyl-3-methyl-2-phenyl-4-quinolinyl)carbonyl]amino]-, ethyl ester](/img/structure/B1446335.png)

![tert-Butyl 1-ethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1446336.png)

![[(4-Chlorophenyl)phenylmethyl]-hydrazine](/img/structure/B1446346.png)

![beta-D-Glucopyranoside, 4-methylphenyl 3-O-[(1,1-dimethylethyl)dimethylsilyl]-2,4,6-tris-O-(phenylmethyl)-1-thio-](/img/structure/B1446348.png)

![tert-Butyl 9-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1446352.png)